1-Bromo-3-(2-ethylbutoxy)benzene
Description
1-Bromo-3-(2-ethylbutoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2-ethylbutoxy ether group at position 2. The 2-ethylbutoxy group is a branched alkoxy chain (C₆H₁₃O), contributing steric bulk and moderate electron-donating effects due to its alkyl nature. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-bromo-3-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(4-2)9-14-12-7-5-6-11(13)8-12/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
LZDQVLNKYHDVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The reactivity and properties of brominated benzene derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:
Alkoxy Substituents
- 1-Bromo-3-(hexyloxy)benzene (3f) Substituent: Linear hexyloxy group (C₆H₁₃O). Such linear analogs are often used in liquid crystal applications due to their ordered molecular packing .
1-Bromo-3-(2-chloroethoxy)benzene
Aromatic and Fluorinated Substituents
1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b)
- Substituent: 3-Fluorobenzyloxy group (F-C₆H₄-CH₂O-).
- Key Differences: The fluorinated benzyloxy group introduces strong electron-withdrawing effects, altering the electronic landscape of the benzene ring. This enhances stability in radical reactions and directs further substitutions to specific positions. NMR data for 9b shows distinct aromatic proton shifts (δ 7.36–6.81 ppm) and a benzyloxy methylene peak at δ 5.04 ppm, contrasting with the aliphatic signals expected for 2-ethylbutoxy .
1-Bromo-3-(trifluoromethoxy)benzene
- Substituent: Trifluoromethoxy group (CF₃O-).
- Key Differences: The CF₃O group is highly electron-withdrawing, making the compound a potent electrophile in Pd-catalyzed arylations. Such derivatives exhibit high yields (90–91%) in coupling reactions with heteroarenes, whereas bulky 2-ethylbutoxy may reduce reaction rates due to steric effects .
Halogenated and Branched Analogs
- 1-Bromo-3-(2-bromoethyl)benzene
Physical and Chemical Properties
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